molecular formula C15H28N4O3 B8103156 (Diaminomethylidene)azanium 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-olate

(Diaminomethylidene)azanium 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-olate

Cat. No.: B8103156
M. Wt: 312.41 g/mol
InChI Key: PCNUARQVMYHHND-UHFFFAOYSA-N
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Description

(Diaminomethylidene)azanium 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-olate is a complex organic compound with a unique structure It is characterized by the presence of a diaminomethylidene group and a nitrocyclohexa-dienolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diaminomethylidene)azanium 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-olate typically involves multiple steps. One common method includes the nitration of 2,6-di-tert-butylphenol followed by the introduction of the diaminomethylidene group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Diaminomethylidene)azanium 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(Diaminomethylidene)azanium 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-olate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of (Diaminomethylidene)azanium 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-olate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the diaminomethylidene group can form hydrogen bonds and interact with various biomolecules. These interactions can modulate biological pathways and result in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Similar structure but lacks the nitro and diaminomethylidene groups.

    2,6-Di-tert-butyl-4-nitrophenol: Contains the nitro group but lacks the diaminomethylidene group.

    4-Nitro-2,6-di-tert-butylphenol: Similar nitro and tert-butyl groups but different overall structure.

Uniqueness

(Diaminomethylidene)azanium 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-olate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-ditert-butyl-4-nitrocyclohexa-2,5-dien-1-ol;guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.CH5N3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6;2-1(3)4/h7-9,12,16H,1-6H3;(H5,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNUARQVMYHHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(C=C(C1O)C(C)(C)C)[N+](=O)[O-].C(=N)(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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